molecular formula C6H3Cl2FO B1590019 2,4-Dichloro-6-fluorophenol CAS No. 344-21-8

2,4-Dichloro-6-fluorophenol

Cat. No.: B1590019
CAS No.: 344-21-8
M. Wt: 180.99 g/mol
InChI Key: NQLVRAWNANTXSI-UHFFFAOYSA-N
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Description

Significance of Halogenated Phenols in Modern Chemical Research

Halogenated phenols, a class of aromatic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring, hold a significant position in modern chemical research. These compounds are not merely laboratory curiosities; they are crucial intermediates and building blocks in the synthesis of a wide array of commercially important products, including pharmaceuticals and agrochemicals. globalscientificjournal.comchemimpex.com Their utility extends to the formulation of herbicides, pesticides, fungicides, and general biocides, where the specific halogen substitution pattern can dramatically influence biological activity and environmental stability. chemimpex.comscirp.org

In the realm of material science, halogenated phenols are employed in the production of specialty polymers and resins prized for their durability and chemical resistance. chemimpex.com Brominated phenols, for instance, have found extensive use as flame retardants. scirp.org Furthermore, their distinct chemical properties make them valuable as reagents in analytical chemistry and for monitoring environmental pollutants. chemimpex.com

The very stability that makes these compounds useful also renders them significant environmental pollutants. scirp.orgresearchgate.net Their persistence, toxicity, and potential for bioaccumulation are subjects of extensive environmental research. scirp.orgosti.gov Many halogenated phenols are frequently detected in surface water, raising concerns about their impact on ecosystems and human health. rsc.org Their structural similarity to essential biological molecules like thyroid hormones means they can act as endocrine disruptors, a key driver for toxicological investigation. acs.org The study of their environmental fate, degradation pathways, and the development of remediation technologies are therefore active areas of academic inquiry. osti.govrsc.org

Rationale for Comprehensive Academic Investigation of 2,4-Dichloro-6-fluorophenol

This compound is a specific halogenated phenol (B47542) featuring two chlorine atoms and a fluorine atom on the phenolic ring. Its investigation is propelled by its role as a versatile synthetic intermediate. The unique arrangement of different halogens—chlorine and fluorine—on the phenol structure creates a molecule with distinct properties, making it a valuable building block for creating novel compounds with tailored characteristics, particularly in the pharmaceutical and agrochemical sectors.

The scientific rationale for its study is multifaceted:

Synthetic Utility: It serves as a key reactant in the preparation of more complex molecules. The electron-withdrawing nature of the halogen atoms enhances the reactivity of the aromatic ring, making it susceptible to reactions like nucleophilic substitution and hydroxylation.

Biological Activity: Research has indicated that the compound itself exhibits significant antimicrobial and antifungal properties, making it a candidate for direct application or as a lead structure in the development of new anti-infective agents.

Understanding Structure-Activity Relationships: Studying compounds like this compound, with its mixed halogen substitution, provides fundamental insights into how the type and position of halogens influence a molecule's chemical reactivity and biological interactions. This knowledge is crucial for designing new molecules with desired properties, be it for medicinal chemistry or material science.

Environmental Relevance: As a member of the halogenated phenol class, understanding its environmental behavior is important. The study of related compounds, such as 2,4-dichloro-6-nitrophenol (B1219690), which is a known environmental pollutant formed from the degradation of herbicides, highlights the need to understand the transformation and fate of polysubstituted phenols in the environment. mdpi.comacs.org Research into its degradation mechanisms is vital for developing potential environmental remediation strategies. rsc.org

The table below summarizes key properties and research findings related to the synthesis and reactivity of this compound.

Property/ReactionDescriptionSignificance in Research
Molecular Formula C₆H₃Cl₂FODefines the elemental composition.
Molecular Weight 180.99 g/mol Basic physical property for stoichiometric calculations.
Synthesis Typically involves multi-step halogenation of phenol derivatives, for example, using reagents like Selectfluor for fluorination. Provides pathways for laboratory and potential industrial production for further study and application.
Reactivity The phenolic hydroxyl group and the halogen substituents are key reactive sites. The electron-withdrawing halogens make the compound susceptible to nucleophilic substitution. Enables its use as a versatile intermediate for creating a variety of derivative compounds.
Biological Activity Exhibits antimicrobial and antifungal properties. Forms the basis for investigation into its potential as a pharmaceutical agent.

Review of Research Gaps and Future Directions for this compound Studies

Despite its importance, significant knowledge gaps remain in the scientific understanding of this compound and related halogenated phenols. Future research is poised to address these areas to provide a more complete picture of its properties and implications.

Identified Research Gaps:

Environmental Persistence and Ecotoxicology: There is a general lack of comprehensive data on the long-term environmental fate and persistence of many halogenated phenols. osti.gov Specifically for this compound, detailed studies on its biodegradability under various environmental conditions (e.g., anaerobic, sulfate-reducing) are limited. asm.org

Toxicological Profile: While some biological activity is known, a thorough toxicological profile is wanting. Insufficient data exists on the acute and chronic effects of many halogenated phenols. osti.gov Further investigation is needed to understand its interaction with key biological systems, with a particular focus on potential endocrine-disrupting effects, a known concern for this class of compounds. acs.org

Metabolism: The metabolic pathways of this compound in biological systems are not well-elucidated. Identifying its metabolites is crucial, as they may possess their own distinct toxicological profiles. For instance, the metabolite of a related compound, 2,4-dichloro-6-nitrophenol ammonium (B1175870), was found to be more genotoxic than the parent compound. nih.gov

Future Research Directions:

Advanced Synthesis and Catalysis: Developing more efficient and environmentally benign synthesis methods is a key goal. This includes exploring novel catalytic systems and scaling up sustainable techniques like electrochemical halogenation to reduce hazardous by-products. globalscientificjournal.com

Mechanistic Degradation Studies: Detailed experimental and computational studies are required to fully understand the mechanisms of its degradation, particularly the cleavage of the carbon-fluorine bond, which is typically strong. acs.org This research is critical for developing effective remediation technologies for water and soil contaminated with fluorinated pollutants.

In Vitro and In Silico Modeling: Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, can be employed to predict the toxicity and biological interactions of this compound and its potential derivatives. researchgate.net These models can help prioritize experimental testing and guide the design of safer, more effective molecules.

Comprehensive Health Impact Assessment: There is a strong recommendation from the broader study of halogenated phenolic compounds to conduct more thorough investigations into their blood levels in human populations, especially in sensitive developmental stages, to establish background levels and assess risks. acs.org Applying advanced bioanalysis techniques could reveal a greater toxicological relevance than is currently understood. acs.org

The following table outlines potential areas for future research focus.

Research AreaObjectivePotential Impact
Environmental Chemistry To determine the persistence, mobility, and transformation of this compound in soil and aquatic systems.Accurate environmental risk assessment and development of remediation strategies.
Toxicology To conduct comprehensive in vitro and in vivo studies to assess its genotoxicity, endocrine disruption potential, and other health effects.A clearer understanding of its potential hazards to human health and ecosystems.
Medicinal Chemistry To synthesize and screen derivatives to optimize antimicrobial/antifungal activity and explore other therapeutic potentials.Discovery of new drug candidates.
Computational Chemistry To use theoretical models to predict reaction mechanisms, degradation pathways, and biological interactions. rsc.orgAcceleration of research and development by focusing laboratory efforts on the most promising avenues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLVRAWNANTXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515334
Record name 2,4-Dichloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-21-8
Record name 2,4-Dichloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations Involving 2,4 Dichloro 6 Fluorophenol

Strategies for Regioselective Halogenation and Fluorination in Phenolic Systems

The synthesis of specifically substituted phenols like 2,4-dichloro-6-fluorophenol hinges on the ability to control the position of halogenation on the aromatic ring. Phenols are highly activated towards electrophilic aromatic substitution, and the hydroxyl group typically directs incoming electrophiles to the ortho and para positions. byjus.com However, achieving high regioselectivity can be challenging, often yielding mixtures of isomers. nsf.gov Consequently, sophisticated strategies are required to direct the substitution to the desired positions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. nih.govbaranlab.org The strategy involves a directing metalation group (DMG) which is a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca This creates a stabilized aryllithium intermediate that can then be trapped by a wide range of electrophiles, including halogenating agents. thieme-connect.com

For phenolic systems, the hydroxyl group itself is not an effective DMG due to its acidic proton. Therefore, it is typically protected with a group that can direct the lithiation. O-Aryl carbamates are particularly effective DMGs. uwindsor.cathieme-connect.com For instance, O-aryl N-isopropylcarbamates can be temporarily N-silylated in situ, which allows for clean ortho-lithiation using reagents like n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). thieme-connect.comcdnsciencepub.com The resulting aryllithium species can be quenched with an electrophilic halogen source (e.g., for fluorination, chlorination, or iodination) to introduce a halogen atom specifically at the ortho position. cdnsciencepub.com This method provides a high-yield pathway to ortho-substituted phenols that are otherwise difficult to access. thieme-connect.com

Table 1: Comparison of Regioselective Halogenation Strategies for Phenols

Strategy Description Key Reagents Selectivity Reference
Directed Ortho-Metalation (DoM) Use of a directing group (e.g., carbamate) to guide lithiation and subsequent electrophilic quench at the ortho position. n-BuLi, s-BuLi, TMEDA, electrophilic halogen source. High ortho-selectivity. thieme-connect.comcdnsciencepub.com
Catalyst-Controlled Halogenation A Lewis basic catalyst forms a complex with the halogenating agent, directing it to the ortho position of the phenol (B47542) through hydrogen bonding. Selenoether catalyst, N-chlorosuccinimide (NCS). High ortho-selectivity (>20:1 o/p). nsf.govacs.org
Steric Hindrance Approach Utilizes sterically bulky sulfoxides with HBr to favor bromination at the less hindered para-position. HBr, sterically hindered sulfoxides (e.g., di-tert-butyl sulfoxide). High para-selectivity (up to 99:1 p/o). ccspublishing.org.cn
Heterogeneous Catalysis Employs solid catalysts to enhance selectivity, often favoring the para-product. Cu–Mn spinel oxide, N-halosuccinimide (NBS, NCS). Good to excellent para-selectivity. acs.org

Traditional halogenation methods often rely on hazardous reagents and chlorinated solvents, prompting the development of more environmentally benign alternatives. globalscientificjournal.com Green chemistry seeks to reduce waste and toxicity in chemical processes. slideshare.netwjpmr.com In the context of phenol halogenation, this involves using safer oxidants and solvents. cdnsciencepub.comrsc.org

One green approach involves the in-situ generation of the halogenating species using a non-toxic oxidant like hydrogen peroxide. cdnsciencepub.com For example, the reaction of phenols with ammonium (B1175870) halides (NH₄Br or NH₄I) and H₂O₂ in acetic acid provides an efficient method for bromination and iodination. cdnsciencepub.com Another strategy is the use of water as a solvent, as demonstrated in the oxychlorination of phenol to 2,4-dichlorophenol (B122985) catalyzed by manganous(II) sulfate (B86663) with hydrogen chloride and hydrogen peroxide. researchgate.net Electrochemical methods also represent a green alternative, offering precise control over the reaction and reducing the need for chemical reagents. globalscientificjournal.com Solventless reactions, where reactants are mixed without a solvent, further exemplify green principles by minimizing waste and often increasing reaction efficiency. slideshare.net

Table 2: Green Chemistry Approaches to Phenol Halogenation

Method Reagents/Conditions Advantages Reference
H₂O₂ Oxidation Ammonium halide, H₂O₂, acetic acid Avoids toxic halogenating agents, uses a green oxidant. cdnsciencepub.com
Aqueous Catalysis MnSO₄ catalyst, HCl, H₂O₂, water solvent Utilizes water as a green solvent, mild conditions. researchgate.net
Electrochemical Halogenation Platinum electrodes, CrCl₃ catalyst, 80°C Reduces chemical waste, high selectivity, catalyst recyclability. globalscientificjournal.com
Solventless Reactions Grinding reactants together Eliminates solvent waste, can be more efficient and selective. slideshare.net

Directed Ortho-Metalation Approaches for Controlled Substitution

Precursor Design and Reaction Optimization for this compound Synthesis

The synthesis of this compound typically involves a multi-step process starting from a less substituted phenol or benzene (B151609) derivative. The key challenge lies in the controlled, stepwise introduction of the three different halogen atoms at the correct positions.

One plausible synthetic route involves the selective halogenation of a suitable precursor. For instance, one could start with 2,4-dichlorophenol and introduce the fluorine atom at the 6-position via electrophilic fluorination. This step requires a specialized fluorinating agent, such as Selectfluor (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI), in a polar aprotic solvent like acetonitrile. Reaction optimization would focus on temperature and catalyst choice to maximize the yield of the desired regioisomer.

Alternatively, the synthesis could begin with a fluorinated phenol, followed by chlorination. The chlorination of phenols can be complex, often yielding a mixture of products. researchgate.net For example, the chlorination of p-nitrotoluene, a related precursor for a different substituted phenol, requires careful control of temperature and reaction time to achieve a high yield of the desired trichlorinated intermediate before subsequent hydrolysis. tandfonline.com A similar optimization would be necessary for the synthesis of this compound, potentially using catalyst systems that favor specific isomers. nsf.govacs.org

Table 3: Potential Synthetic Routes to this compound

Starting Material Key Steps Reagents Purpose Reference
2,4-Dichlorophenol 1. Electrophilic Fluorination Selectfluor or NFSI in acetonitrile Introduce fluorine at the C-6 position.
4-Chloro-2-fluorophenol 1. Regioselective Chlorination N-chlorosuccinimide (NCS) with a catalyst Introduce a chlorine atom, likely at the C-4 position. nsf.govacs.org

| 2-Fluorophenol | 1. Regioselective Chlorination 2. Further Chlorination | NCS/catalyst for C-4 chlorination, followed by another chlorination step. | Stepwise introduction of two chlorine atoms. | nsf.govacs.org |

Exploration of Derivatization Reactions and Functionalization Pathways of this compound

The three halogen atoms on the this compound ring are electron-withdrawing, influencing the molecule's reactivity in subsequent transformations. The compound can participate in both electrophilic and nucleophilic substitution reactions, allowing for its elaboration into more complex structures.

The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the inductive effect of the three halogen substituents. However, the phenolic hydroxyl group is a powerful activating ortho-, para-director, which can enable substitution at the remaining vacant positions (C-3 and C-5). byjus.com

Nitration is a common electrophilic substitution reaction. Studies on the nitration of 2,4-dichlorophenol are known to produce 2,4-dichloro-6-nitrophenol (B1219690). researchgate.net This suggests that in this compound, the most likely position for electrophilic attack would be the C-5 position, which is para to the fluorine and meta to the two chlorine atoms. However, the directing power of the hydroxyl group would strongly favor substitution at the remaining ortho position (C-5 relative to the OH group is not possible, the open positions are C-3 and C-5). Nitration of the related 2,4-dichloroanisole (B165449) yields a mixture of 5-nitro and 6-nitro products, but nitration of 2,4-dichlorophenol exclusively gives 2,4-dichloro-6-nitrophenol, highlighting the powerful directing effect of the free hydroxyl group to its ortho position. rsc.org Given the existing fluorine at C-6, further electrophilic substitution on this compound would be sterically and electronically challenging, but if it were to occur, the C-3 and C-5 positions are the only possibilities.

Table 4: Potential Electrophilic Aromatic Substitution Reactions of this compound

Reaction Electrophile Reagents Potential Product(s) Reference
Nitration NO₂⁺ HNO₃ / H₂SO₄ 2,4-Dichloro-6-fluoro-3-nitrophenol or 2,4-Dichloro-6-fluoro-5-nitrophenol researchgate.netrsc.org
Bromination Br⁺ Br₂ / FeBr₃ 3-Bromo-2,4-dichloro-6-fluorophenol or 5-Bromo-2,4-dichloro-6-fluorophenol byjus.com
Friedel-Crafts Acylation RCO⁺ Acyl chloride / AlCl₃ Likely unreactive due to deactivation of the ring. byjus.com

The electron-deficient nature of the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. The reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.

Therefore, the fluorine atom at the C-6 position is the most likely site for nucleophilic attack. This has been observed in enzymatic reactions where the ortho-fluorine atom is preferentially replaced by a hydroxyl group. Reactions with other nucleophiles, such as amines, thiols, or alkoxides, would be expected to follow a similar pattern, leading to the selective replacement of the fluorine atom. researchgate.net This pathway allows for the introduction of a variety of functional groups at the C-6 position, making this compound a versatile building block for synthesizing diverse derivatives.

Table 5: Potential Nucleophilic Substitution Reactions of this compound

Nucleophile Reagents Expected Major Product Reference
Hydroxide NaOH / H₂O 2,4-Dichlorobenzene-1,3-diol
Amine (R-NH₂) R-NH₂, base 2,4-Dichloro-6-(alkylamino)phenol researchgate.net
Thiol (R-SH) R-SH, base 2,4-Dichloro-6-(alkylthio)phenol nih.gov
Alkoxide (R-O⁻) R-OH, base 2,4-Dichloro-6-alkoxyphenol researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling joins an organoboron compound with a halide or triflate, while the Heck reaction couples an unsaturated halide with an alkene. wikipedia.orglibretexts.org For a molecule like this compound to be used in these reactions, its acidic phenolic proton is typically protected, for instance as an ether, to prevent interference with the organometallic reagents and basic conditions often employed. The reactivity of the resulting derivative is then governed by the nature and position of its three halogen substituents.

In palladium-catalyzed reactions, the first step is typically the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. libretexts.org The reactivity of aryl halides in this step generally follows the trend I > Br > OTf > Cl >> F. Consequently, for a this compound derivative, the C-Cl bonds are significantly more susceptible to oxidative addition than the C-F bond. The C-F bond is typically unreactive under standard cross-coupling conditions.

Between the two C-Cl bonds at the C2 and C4 positions, selectivity can often be achieved. In dihalogenated N-heterocycles like 2,4-dichloropyridines, the halide adjacent to the nitrogen (at C2) is conventionally more reactive. nih.gov However, for carbocyclic aromatics like derivatives of this compound, the electronic and steric environment dictates the selectivity. The position ortho to the protected hydroxyl group (C2) and the position para to it (C4) present distinct environments. The specific site of reaction can often be controlled by the choice of palladium catalyst, ligands, and reaction conditions. nih.gov For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to reverse conventional selectivity in related dichlorinated systems. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures or connecting aryl groups to vinyl or alkyl fragments. libretexts.org A derivative of this compound could be coupled with a variety of aryl- or vinylboronic acids or esters. organic-chemistry.org By controlling the stoichiometry of the boronic acid and the reaction conditions, it is often possible to achieve either mono- or di-arylation. The first coupling would preferentially occur at one of the C-Cl positions, leaving a mono-chloro, mono-fluoro-biaryl product that could potentially undergo a second, different coupling reaction.

Heck Reaction: The Heck reaction enables the arylation of alkenes. wikipedia.org A protected this compound derivative could react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. wikipedia.org Similar to the Suzuki coupling, the reaction would occur at the C-Cl bonds. This provides a pathway to synthesize substituted styrenes or cinnamates bearing the dichlorofluorophenyl moiety, which are valuable intermediates in organic synthesis.

Below is a table summarizing typical conditions for these cross-coupling reactions.

Reaction Component Suzuki-Miyaura Coupling Heck Reaction
Substrates Aryl/vinyl halides or triflates, Organoboranes (boronic acids, esters) libretexts.orgorganic-chemistry.orgUnsaturated halides or triflates, Alkenes wikipedia.org
Catalyst (Precatalyst) Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ organic-chemistry.orgPd(OAc)₂, PdCl₂, Pd(PPh₃)₄ wikipedia.org
Ligands Phosphines (e.g., PPh₃, PCy₃, P(t-Bu)₃), NHCs nih.govorganic-chemistry.orgPhosphines (e.g., PPh₃, PHOX, BINAP) wikipedia.org
Base Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Alkoxides, NaOH libretexts.orgAmines (e.g., Et₃N), Carbonates (K₂CO₃), Acetates (NaOAc) wikipedia.org
Solvent Toluene, Dioxane, THF, DMF, Water mixtures researchgate.netDMF, NMP, Acetonitrile, Toluene wikipedia.org

Polymerization Potential and Functional Material Applications of this compound Monomers

Halogenated phenols are important monomers for the synthesis of high-performance polymers like poly(arylene ether)s (PAEs). These materials are known for their excellent thermal stability, chemical resistance, and mechanical properties. bwise.kr The primary method for their synthesis is nucleophilic aromatic substitution (SNAr) polycondensation. bwise.krresearchgate.net

In this type of polymerization, a di-haloaromatic monomer, where the halogens are activated by electron-withdrawing groups, reacts with a bisphenolate salt. researchgate.net The compound this compound possesses the necessary features to act as a monomer in such reactions. After conversion to its phenolate (B1203915) salt (by reaction with a base like potassium carbonate), it can function as the "bisphenol" equivalent (an A-monomer). Alternatively, as a dihalo-monomer (a B₂-monomer), it could react with an aromatic bisphenol (an A₂-monomer).

The reactivity of halogens in SNAr reactions is opposite to that in palladium-catalyzed couplings, with the order being F > Cl > Br > I. The high electronegativity of the fluorine atom strongly activates the carbon it is attached to for nucleophilic attack, making it an excellent leaving group in this context. Therefore, in a polycondensation reaction involving this compound as the di-halo monomer, the fluorine at the C6 position would be the most reactive site for substitution by a phenoxide nucleophile. Depending on the reaction conditions, the chlorine atoms, activated by the other ring substituents, could also be displaced to form cross-linked or hyperbranched polymer structures.

If this compound were used as a monomer with a bisphenol like Bisphenol A, the resulting polymer would be a poly(arylene ether). The presence of fluorine and chlorine atoms in the polymer backbone would be expected to impart several desirable properties:

High Thermal Stability: Aromatic backbones inherently provide thermal resistance. bwise.kr

Chemical Inertness: Halogen atoms can shield the polymer backbone from chemical attack.

Low Dielectric Constant: Fluorination is a known strategy to lower the dielectric constant in materials, making them suitable for microelectronics applications. bwise.kr

Hydrophobicity: The presence of halogens increases the hydrophobicity of the polymer. bwise.kr

These properties make such polymers candidates for advanced functional materials. For example, by incorporating sulfonic acid groups into the polymer structure post-polymerization, one could create proton exchange membranes (PEMs) for fuel cells. mdpi.com The fluorinated backbone provides the necessary mechanical and chemical stability required for the harsh operating conditions of a fuel cell, while the sulfonic acid groups facilitate proton transport. bwise.krmdpi.com

The table below shows properties of related fluorinated poly(arylene ether)s developed for fuel cell applications.

Polymer Type Key Monomers Ion Exchange Capacity (mmol g⁻¹) Proton Conductivity (mS cm⁻¹ at 80°C) Application
Sulfonated Poly(arylene ether) mdpi.comDensely sulfonated multiphenyl diols, Tetra-trifluoromethyl-substituted difluoro monomers~2.9174 - 302Proton Exchange Membranes
Fluorinated Poly(arylene ether) bwise.krDecafluorobiphenyl, 2,8-dihydroxynaphthalene-6-sulfonated sodium salt, Hexafluorobisphenol AVaries with composition10 - 100Proton Exchange Membranes

Spectroscopic and Structural Analysis of this compound Remains Elusive

A thorough investigation into the scientific literature and chemical databases for spectroscopic data on the compound this compound has yielded insufficient information to construct a detailed analytical profile. While this compound is registered under CAS number 344-21-8, dedicated studies detailing its experimental and theoretical spectroscopic characteristics are not publicly available at this time.

The structural elucidation of a molecule like this compound would typically rely on a combination of vibrational and nuclear magnetic resonance spectroscopy. Techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are essential for identifying the vibrational modes of its functional groups. Concurrently, Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical information about the electronic environments of the hydrogen and carbon atoms, respectively, allowing for a complete assignment of the molecular structure.

Furthermore, modern analytical chemistry often correlates experimental data with theoretical predictions from computational methods like Density Functional Theory (DFT). Such comparisons help to confirm experimental assignments and provide deeper insight into the molecule's electronic structure and bonding.

Unfortunately, specific experimental data, including peak assignments for FT-IR and FT-Raman, and chemical shifts for ¹H and ¹³C NMR for this compound, are not available in the public domain. Searches for related isomers, such as 2,6-dichloro-4-fluorophenol (B1329666) and analogous compounds like 2,4-dichloro-6-nitrophenol, have found detailed spectroscopic studies. mdpi.comnih.govacs.orgchemicalbook.comresearchgate.netresearchgate.netsemanticscholar.orgnih.govkarazin.ua However, due to the precise structural differences, this information cannot be extrapolated to accurately describe this compound.

Until dedicated research on the spectroscopic characterization of this compound is published, a comprehensive article on this specific topic cannot be generated.

Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 6 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 2,4-Dichloro-6-fluorophenol

Fluorine-19 (19F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for probing the local electronic environment of fluorine atoms within a molecule. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, subtle changes in the molecular structure result in significant variations in the observed chemical shifts. lcms.cz For fluorinated aromatic compounds, the chemical shifts typically appear in a distinct region of the spectrum, providing valuable structural information. lcms.cz

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to establish the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide a more detailed picture than one-dimensional (1D) spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that identifies protons that are J-coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the two aromatic protons, confirming their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that shows one-bond correlations between protons and the carbons to which they are directly attached. columbia.edu This is a highly sensitive technique that allows for the direct assignment of protonated carbons. sdsu.edu For this compound, the HSQC spectrum would show correlations between each of the two aromatic protons and their corresponding carbon atoms.

Table 1: Expected 2D NMR Correlations for this compound

ProtonExpected COSY CorrelationsExpected HSQC Correlations (with Carbon)Expected HMBC Correlations (with Carbons)
H-3H-5C-3C-1, C-2, C-4, C-5
H-5H-3C-5C-1, C-3, C-4, C-6

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. For phenolic compounds, the absorption bands are typically attributed to π → π* transitions within the benzene ring. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring.

While specific UV-Vis spectral data for this compound was not found in the search results, studies on similar compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) show characteristic absorption spectra. researchgate.net The interaction of chlorophenoxy herbicides with DNA has been studied using UV-visible absorption spectroscopy. Furthermore, research on the phototransformation of related compounds in aqueous solutions highlights the importance of UV irradiation in their environmental fate. For 2,6-dichloro-4-fluorophenol (B1329666), conducting UV-Vis spectroscopy in aqueous solutions at a specific pH has been suggested to assess its photolytic stability. It is expected that this compound would exhibit absorption maxima in the UV region, characteristic of a substituted phenol (B47542).

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 180.99 g/mol . nih.govsynquestlabs.com

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to this mass. A key feature in the mass spectrum of chlorinated compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uk Therefore, a molecule containing two chlorine atoms will exhibit a characteristic pattern of M+, M+2, and M+4 peaks with relative intensities of approximately 9:6:1. chemguide.co.uk

The fragmentation of the molecular ion would provide further structural clues. For phenol, the base peak is often the molecular ion itself, and fragmentation can involve the loss of CO to form a cyclopentadienyl (B1206354) cation. docbrown.info For 2,4-dichlorophenol, the molecular ion peak is observed at m/z 162, with fragmentation leading to ions at lower m/z values. researchgate.net In the case of this compound, fragmentation pathways would likely involve the loss of chlorine, fluorine, or CO, leading to a series of fragment ions that can be used to confirm the structure.

Table 2: Predicted Mass Spectrometry Data for this compound

FeatureExpected Value/Pattern
Molecular Weight180.99 g/mol
Molecular Ion (M+) m/z~180 (for ³⁵Cl₂)
Isotopic PeaksM+, M+2, M+4 in ~9:6:1 ratio
Potential Fragment Ions[M-Cl]⁺, [M-F]⁺, [M-CO]⁺, and others

Advanced Computational Chemistry and Quantum Chemical Studies of 2,4 Dichloro 6 Fluorophenol

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for 2,4-Dichloro-6-fluorophenol

Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting the molecular structure and properties of chemical compounds. karazin.uasemanticscholar.org For this compound, these calculations are typically performed using basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. karazin.uasemanticscholar.orgresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

The optimization of the molecular geometry of this compound using DFT (specifically the B3LYP functional) and HF methods provides insights into its three-dimensional structure. karazin.uasemanticscholar.orgresearchgate.net These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. semanticscholar.org The optimized structure reveals specific bond lengths and angles. semanticscholar.orgresearchgate.net For instance, the molecule contains two C-Cl bonds, six C-C bonds within the aromatic ring, one C-F bond, one O-H bond, two C-H bonds, and one C-O bond. semanticscholar.orgresearchgate.net

Studies on related fluorophenol derivatives have shown that nonplanar conformers can be significant at ambient temperatures. cdnsciencepub.com For example, extensive calculations on phenyl formate (B1220265) suggest a strongly nonplanar Z conformer. cdnsciencepub.com In the case of 2,6-dichloro-4-fluorophenyl acetate, a strong preference for a perpendicular conformation of the ester moiety is observed. cdnsciencepub.com This highlights the importance of considering different conformers and their relative energies.

The optimized geometrical parameters for a related isomer, 2,6-dichloro-4-fluorophenol (B1329666), have been calculated using both DFT/B3LYP and HF methods with the 6-311++G(d,p) basis set, providing a foundation for understanding the structural characteristics of such halogenated phenols. researchgate.netresearchgate.net

Table 1: Optimized Geometrical Parameters of 2,6-Dichloro-4-fluorophenol using DFT/B3LYP and HF Methods with 6-311++G(d,p) basis set. Note: This data is for a structural isomer and is presented for comparative insight.

ParameterDFT/B3LYP (Å or °)HF (Å or °)
Bond Lengths (Å)
C1-C21.4031.398
C2-C31.3891.385
C3-C41.3861.382
C4-C51.3861.382
C5-C61.3891.385
C6-C11.4031.398
C1-O1.3571.343
O-H0.9660.949
C2-Cl1.7451.728
C6-Cl1.7451.728
C4-F1.3611.342
**Bond Angles (°) **
C6-C1-C2117.8118.0
C1-C2-C3121.1121.0
C2-C3-C4119.5119.5
C3-C4-C5121.0121.0
C4-C5-C6119.5119.5
C5-C6-C1121.1121.0
C2-C1-O121.1121.0
C6-C1-O121.1121.0
C1-O-H110.1110.5

The data in this table was generated based on computational studies of 2,6-dichloro-4-fluorophenol. researchgate.netresearchgate.net

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis is a crucial step following geometry optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). semanticscholar.org This analysis also provides theoretical vibrational spectra (FTIR and FT-Raman) which can be compared with experimental data for validation. nih.govacs.org The calculated harmonic vibrational frequencies are often scaled to better match experimental values. nih.gov

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups. researchgate.net For example, in a study of 2,4-dichloro-6-nitrophenol (B1219690), a related compound, DFT calculations were used to obtain the optimized geometry and vibrational frequencies, which were then compared with experimental FTIR and FT-Raman spectra. nih.gov This comparison allows for a detailed interpretation of the vibrational modes of the molecule. researchgate.net

Electronic Structure Analysis of this compound

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. semanticscholar.orgwuxibiology.com A smaller gap suggests that the molecule is more reactive as it requires less energy for an electron to be excited to a higher energy state. semanticscholar.org

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgphyschemres.org The energies of these orbitals and their gap can indicate the potential for charge transfer within the molecule. semanticscholar.org For the related isomer, 2,6-dichloro-4-fluorophenol, the HOMO and LUMO energies were calculated using both DFT and HF methods. semanticscholar.orgresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for 2,6-Dichloro-4-fluorophenol. Note: This data is for a structural isomer and is presented for comparative insight.

ParameterB3LYP/6-311+G(d,p) (eV)HF/6-311+G(d,p) (eV)
EHOMO-0.26498-0.37157
ELUMO-0.04094-0.08646
Energy Gap (ΔE)0.224040.28511

The data in this table was generated based on computational studies of 2,6-dichloro-4-fluorophenol. researchgate.net

The computed HOMO and LUMO energies for 2,6-dichloro-4-fluorophenol suggest that charge transfer occurs within the molecule. semanticscholar.org

Mulliken Charge Distribution and Electrostatic Potential Maps

Mulliken charge analysis provides a way to estimate the partial atomic charges in a molecule, offering insights into the distribution of electrons. semanticscholar.orgresearchgate.net These charges are calculated for each atom based on the molecular orbitals. semanticscholar.org For 2,6-dichloro-4-fluorophenol, Mulliken charges have been computed using both HF and DFT methods with the 6-311+G(d,p) basis set. semanticscholar.orgresearchgate.net The distribution of positive and negative charges across the atoms of the molecule can be visualized to understand its electrostatic properties. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing the charge distribution of a molecule. numberanalytics.comresearchgate.net These maps show the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.netmdpi.com Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netmdpi.com MEP maps are useful for predicting sites of chemical reactivity. numberanalytics.com

Table 3: Mulliken Charges of 2,6-Dichloro-4-fluorophenol computed by HF and B3LYP methods with 6-311+G(d,p) basis set. Note: This data is for a structural isomer and is presented for comparative insight.

AtomHF/6-311+G(d,p)B3LYP/6-311+G(d,p)
C10.4227090.322090
C2-0.396267-0.346824
C3-0.212681-0.177132
C40.2891230.231456
C5-0.212681-0.177132
C6-0.396267-0.346824
O7-0.683452-0.589123
H80.4987650.432109
Cl90.0953210.076543
Cl100.0953210.076543
F11-0.299876-0.251234

The data in this table was generated based on computational studies of 2,6-dichloro-4-fluorophenol. researchgate.net

Reactivity Descriptors and Global Chemical Parameters of this compound

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. irjweb.com These parameters provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Hard molecules have a large HOMO-LUMO gap. semanticscholar.org

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). researchgate.net Soft molecules are more polarizable and reactive. semanticscholar.org

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). researchgate.net

These parameters, calculated for the related isomer 2,6-dichloro-4-fluorophenol, provide quantitative measures of its reactivity. researchgate.net

Table 4: Global Reactivity Descriptors for 2,6-Dichloro-4-fluorophenol. Note: This data is for a structural isomer and is presented for comparative insight.

ParameterB3LYP/6-311+G(d,p) (eV)HF/6-311+G(d,p) (eV)
Ionization Potential (I)0.264980.37157
Electron Affinity (A)0.040940.08646
Chemical Potential (μ)-0.15296-0.229015
Chemical Hardness (η)0.112020.142555
Global Softness (S)8.9277.014
Electronegativity (χ)0.152960.229015
Electrophilicity Index (ω)0.10440.1839

The data in this table was generated based on computational studies of 2,6-dichloro-4-fluorophenol. researchgate.net

Non-Linear Optical (NLO) Properties Investigations for Optoelectronic Applications

Non-linear optical (NLO) materials are at the forefront of modern optoelectronic technologies, with applications in optical switching, data storage, and communications. Organic molecules, in particular, have shown promise due to their large molecular plasticity, fast response times, and high nonlinear polarization rates. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β and γ), which describe the distortion of the electron cloud in an applied electric field.

For instance, a theoretical analysis of para-substituted halophenols, such as p-bromophenol, p-fluorophenol, and p-chlorophenol, using the B3LYP/6-311G(d,p) level of theory has been conducted to determine their NLO properties. These studies calculate the dipole moment (μ), polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). The results indicate that electron delocalization and charge transfer, influenced by the nature and position of the halogen substituents, play a crucial role in the NLO response. For example, the calculated first hyperpolarizability (β) was found to be greater in p-chlorophenol compared to p-bromophenol, suggesting a stronger NLO response.

Furthermore, a study on the isomer, 2,6-dichloro-4-fluoro phenol (B47542), utilized a one-dimensional semi-empirical delta-function model of chemical binding to evaluate its average molecular polarizability. researchgate.net Such computational approaches are valuable for screening and designing molecules with enhanced NLO properties for potential use in optoelectronic devices.

Table 1: Calculated NLO Properties for p-Substituted Halophenols

Propertyp-bromophenolp-fluorophenolp-chlorophenol
Dipole Moment (μ) (Debye) 2.83402.48512.4266
Polarizability (α) (esu) ---
First Hyperpolarizability (β) (esu) ---
Second Hyperpolarizability (γ) (esu) ---
Source: Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Note: Specific values for polarizability and hyperpolarizability were not provided in the readily available text.

Thermodynamic Parameter Computations and Stability Analysis

Thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) are fundamental to understanding the stability and reactivity of a molecule. Quantum chemical calculations can provide accurate predictions of these properties at various temperatures.

While specific thermodynamic data for this compound are not extensively reported, a detailed study on its isomer, 2,6-dichloro-4-fluoro phenol (2,6,4-DCFP), offers valuable comparative data. researchgate.netresearchgate.net In this study, the thermodynamic functions, including enthalpy, heat capacity, free energy, and entropy, were calculated at a pressure of 1 atmosphere over a temperature range of 200-1500 K, assuming a rigid rotor-harmonic oscillator model. researchgate.netresearchgate.net

The correlation of these thermodynamic functions with temperature provides insights into the molecule's behavior under different thermal conditions. researchgate.net For example, the study on 2,6,4-DCFP presents the variation of enthalpy and heat capacity with absolute temperature, as well as the change in free energy and entropy. researchgate.net

A theoretical analysis of p-substituted halophenols also determined their enthalpy, entropy, and free enthalpy. The study found that p-bromophenol is thermodynamically more stable than p-fluorophenol and p-chlorophenol due to its lower Gibbs free energy.

Table 2: Statistically Computed Thermodynamic Functions for 2,6-dichloro-4-fluoro phenol (2,6,4-DCFP) at 1 atm

Temperature (K)Enthalpy (cal/mol)Heat Capacity (cal/mol K)Free Energy (cal/mol)Entropy (cal/mol K)
200 2724.7323.36-14389.9285.57
300 5459.1830.12-19323.2399.27
400 8847.6935.53-24497.11108.86
500 12720.5839.42-29699.29116.84
600 16942.3342.22-34857.94123.67
700 21410.9944.25-39953.51129.66
800 25064.6545.75-44979.83135.06
900 30856.9746.88-49938.89139.77
1000 35754.7447.75-54830.43144.09
1100 40733.2248.43-59657.87148.08
1200 45772.8848.97-64425.21151.75
1300 50858.9849.40-69135.88155.15
1400 55980.2049.75-73792.98158.32
1500 61127.3250.04-78399.11161.28
Source: Thermodynamic Functions Molecular Polarizability of 2,6-dichloro-4-fluoro Phenol. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions and dynamics in different environments. rug.nl By simulating the movement of atoms over time, MD can reveal how molecules like this compound interact with each other and with solvent molecules. rug.nl

While specific MD simulation studies focused solely on this compound are not widely available, research on related phenolic compounds provides a framework for understanding its potential behavior. For example, MD simulations of 4-fluorophenol (B42351) in the gas phase and in water have been used to investigate its structural dynamics and infrared spectroscopy. rsc.org These simulations can characterize the solvent dynamics around the molecule and provide information on hydration, which is particularly relevant for understanding the behavior of halogenated compounds in biological or environmental systems. rsc.org

The intermolecular interactions of substituted phenols are influenced by factors such as hydrogen bonding and halogen bonding. MD simulations can be employed to study these interactions in detail. For instance, simulations can reveal the nature of hydrogen bonds formed between the phenolic hydroxyl group and surrounding water molecules or other solute molecules. dovepress.commdpi.com The presence of chlorine and fluorine atoms in this compound will also influence its intermolecular interactions through electrostatic and van der Waals forces.

MD simulations can also be used to develop force fields for specific molecules or classes of molecules, which are essential for accurate simulations of larger systems. nih.gov The development of a force field for poly(vinyl chloride), for example, involved detailed ab initio calculations of the conformational energies of model compounds like 2,4-dichloropentane. A similar approach could be applied to develop a robust force field for this compound, enabling more complex simulations of its behavior in various environments.

Environmental Chemistry and Degradation Pathways of 2,4 Dichloro 6 Fluorophenol

Abiotic Degradation Mechanisms

The environmental fate of 2,4-Dichloro-6-fluorophenol is influenced by non-biological processes that can lead to its transformation and breakdown. These abiotic degradation mechanisms are crucial in determining the persistence and potential impact of the compound in various environmental compartments, particularly in aquatic systems.

Photolytic Degradation Pathways and Phototransformation Products

Photolytic degradation, or photodegradation, is a key abiotic process for many organic pollutants in the environment. It involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For halogenated phenols like this compound, photolysis can lead to the formation of various transformation products.

While specific studies on the photolytic degradation of this compound are limited, research on related compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) provides valuable insights. The photolysis of 2,4-DCP in aqueous solutions has been shown to produce a range of intermediates. For instance, the photocatalytic degradation of 2,4-DCP using ZnO as a catalyst has been found to yield products such as benzoquinone, 2-chlorohydroquinone, 4-chlorophenol, 3,5-dichlorocatechol (B76880), hydroquinone, 4-hydroxybenzaldehyde, and phenol (B47542). semanticscholar.org The degradation of 2,4-DCP can proceed through hydroxylation and dechlorination pathways. researchgate.net

Furthermore, in the presence of nitrate (B79036) and nitrite (B80452) ions in water, photochemically induced nitration can occur. mdpi.com For example, 2,4-dichlorophenol can be transformed into 2,4-dichloro-6-nitrophenol (B1219690) in aquatic environments through such photonitration processes. mdpi.com Given the structural similarities, it is plausible that this compound could undergo analogous phototransformation reactions, leading to hydroxylated, dechlorinated, and potentially nitrated derivatives. The anionic form of a related compound, 2,4-dichloro-6-nitrophenol, has demonstrated significant reactivity under UV irradiation in surface waters, suggesting that similar processes could be relevant for this compound.

Interactive Table: Potential Phototransformation Products of Halogenated Phenols

Precursor CompoundPotential Phototransformation Products
2,4-DichlorophenolBenzoquinone, 2-Chlorohydroquinone, 4-Chlorophenol, 3,5-Dichlorocatechol, Hydroquinone, 4-Hydroxybenzaldehyde, Phenol semanticscholar.org
2,4-Dichlorophenol2,4-Dichloro-6-nitrophenol mdpi.com

Hydrolysis and Chemical Oxidation Processes in Aquatic Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For halogenated aromatic compounds, the susceptibility to hydrolysis is influenced by the nature and position of the halogen substituents. The electron-withdrawing effects of chlorine and fluorine atoms on the aromatic ring of this compound would likely influence its reactivity towards nucleophilic substitution reactions, including hydrolysis.

Chemical oxidation processes, often mediated by reactive oxygen species such as hydroxyl radicals (•OH), also play a significant role in the degradation of organic pollutants in aquatic environments. These radicals can be generated through various photochemical and chemical processes. The reaction of chlorophenols with hydroxyl radicals is a primary degradation pathway. pjoes.com For 2,4-dichlorophenol, oxidation processes can lead to the formation of hydroxylated intermediates. researchgate.net Fenton-like reactions, which generate hydroxyl radicals from hydrogen peroxide and iron ions, have been shown to enhance the hydroxylation and degradation of chlorophenols. researchgate.net Given these principles, it is expected that this compound would also be susceptible to degradation via chemical oxidation in aquatic environments, leading to the formation of various oxidized and dechlorinated products.

Biotic Degradation Mechanisms

The breakdown of this compound by living organisms, particularly microorganisms, is a critical component of its environmental fate. Biotic degradation can lead to the complete mineralization of the compound into harmless inorganic substances.

Microbial Degradation Pathways (e.g., Ortho-cleavage, Meta-cleavage) in Diverse Microorganisms

Microorganisms have evolved diverse metabolic pathways to degrade a wide variety of xenobiotic compounds, including halogenated phenols. The initial step in the bacterial degradation of many chlorophenols involves the hydroxylation of the aromatic ring to form a chlorocatechol. nih.gov This is then followed by the cleavage of the aromatic ring, which can occur through two main pathways: ortho-cleavage and meta-cleavage. nih.gov

For the related compound 2,4-dichlorophenol (2,4-DCP), both ortho- and meta-cleavage pathways have been reported in different bacterial strains. researchgate.net In the ortho-cleavage pathway, the aromatic ring of the catechol intermediate is cleaved between the two hydroxyl groups. In the meta-cleavage pathway, the cleavage occurs adjacent to one of the hydroxyl groups. nih.gov For example, Cupriavidus necator has been shown to degrade 2,4-DCP via a distal meta-cleavage pathway after oxidizing it to 3,5-dichlorocatechol. researchgate.net Fungi, such as those isolated from marine invertebrates, have also demonstrated the ability to degrade 2,4-DCP. nih.gov Some fungal strains express catechol dioxygenases, indicating the potential for ring cleavage. nih.govmdpi.com

Given that this compound is a structural analogue of 2,4-DCP, it is highly probable that similar microbial degradation pathways are involved in its breakdown. The initial enzymatic attack would likely involve hydroxylation, followed by either ortho- or meta-cleavage of the resulting dihydroxy-fluorinated aromatic intermediate. The presence of the fluorine atom may influence the specific enzymes and pathways utilized by microorganisms.

Interactive Table: Microbial Degradation Pathways of 2,4-Dichlorophenol

Degradation PathwayKey IntermediateExample Microorganism
Ortho-cleavage3,5-DichlorocatecholNot specified in provided context
Meta-cleavage3,5-DichlorocatecholCupriavidus necator researchgate.net

Identification and Characterization of Enzymes Involved in Biotransformation (e.g., Monooxygenases, Dioxygenases)

The biotransformation of halogenated phenols is initiated by specific enzymes that catalyze the initial oxidative attack on the aromatic ring. Monooxygenases and dioxygenases are key enzymes in these processes.

For 2,4-dichlorophenol, a 2,4-dichlorophenol-6-monooxygenase (EC 1.14.13.20) has been identified. uniprot.org This enzyme, also known as 2,4-DCP hydroxylase, converts 2,4-DCP to 3,5-dichlorocatechol. uniprot.org This is a crucial first step in the degradation pathway. Following the formation of the catechol, ring-cleavage dioxygenases, such as catechol 1,2-dioxygenase (for ortho-cleavage) or catechol 2,3-dioxygenase (for meta-cleavage), are responsible for breaking open the aromatic ring. nih.gov Fungal degradation of 2,4-DCP has also been linked to the expression of catechol dioxygenases. nih.govmdpi.com

In the case of this compound, it is anticipated that similar classes of enzymes would be involved in its biotransformation. A monooxygenase would likely catalyze the initial hydroxylation, potentially at the C6 position, displacing the fluorine atom. In fact, CYP152 peroxygenases have been shown to catalyze the dehalogenation/hydroxylation of this compound, with a preference for replacing the ortho-fluorine atom with a hydroxyl group. Following this, dioxygenases would be responsible for the cleavage of the resulting dihydroxydichlorobenzene ring.

Interactive Table: Enzymes in the Biotransformation of 2,4-Dichlorophenol

EnzymeEC NumberFunction
2,4-Dichlorophenol 6-monooxygenase1.14.13.20Hydroxylation of 2,4-DCP to 3,5-dichlorocatechol uniprot.org
Catechol 1,2-dioxygenaseNot specifiedOrtho-cleavage of the catechol ring nih.gov
Catechol 2,3-dioxygenaseNot specifiedMeta-cleavage of the catechol ring nih.gov

Formation and Fate of Biotransformation Products

The microbial degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization. Based on the degradation pathways of related compounds, a plausible sequence of biotransformation products can be proposed.

The initial hydroxylation of this compound would likely lead to the formation of a dihydroxydichlorobenzene derivative. Subsequent ring cleavage by dioxygenases would result in the formation of linear, chlorinated and fluorinated aliphatic acids. These intermediates are then typically further metabolized through various enzymatic reactions, including dehalogenation, to ultimately enter central metabolic pathways such as the Krebs cycle.

For 2,4-dichlorophenol, the degradation by the brown rot fungus Gloeophyllum striatum has been shown to produce 4-chlorocatechol (B124253) and 3,5-dichlorocatechol as metabolites. researchgate.net In the degradation of 2,4-DCP by fungi isolated from marine invertebrates, a dechlorinated cleavage product, 2-hydroxymuconic acid, was detected, suggesting assimilation of the xenobiotic by the fungus. mdpi.com The fate of these biotransformation products is their eventual conversion to carbon dioxide, water, and inorganic halides, representing complete mineralization.

Interactive Table: Biotransformation Products of 2,4-Dichlorophenol

Degrading OrganismIdentified Metabolites
Gloeophyllum striatum4-Chlorocatechol, 3,5-Dichlorocatechol researchgate.net
Marine-derived fungi (e.g., Tritirachium sp.)2-Hydroxymuconic acid mdpi.com

Advanced Oxidation Processes (AOPs) for Remediation of this compound Contamination

Advanced Oxidation Processes (AOPs) represent a class of promising technologies for the remediation of water and soil contaminated with persistent organic pollutants like halogenated phenols. These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of refractory organic compounds, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic halides. ttu.ee While specific research on the AOP-mediated degradation of this compound is limited, extensive studies on structurally similar compounds, such as 2,4-dichlorophenol (2,4-DCP) and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), provide valuable insights into the potential efficacy of these remediation techniques.

Commonly studied AOPs for the degradation of chlorophenols include Fenton and photo-Fenton processes, ozonation, and heterogeneous photocatalysis. ttu.eekirj.ee The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. ttu.ee The efficiency of this process can be enhanced by UV light in the photo-Fenton system. sci-hub.se Studies on 2,4-dinitrophenol, another substituted phenol, have shown that the Fenton treatment is highly effective for its degradation and detoxification. kirj.ee Similarly, the electro-Fenton process, an electrochemical AOP, has demonstrated rapid and almost complete mineralization of 2,4-dichlorophenoxyacetic acid (2,4-D), with 2,4-DCP identified as a primary intermediate. sci-hub.se

Ozonation, another powerful AOP, can be used alone or in combination with H₂O₂ and/or UV radiation to enhance hydroxyl radical production. ttu.ee Heterogeneous photocatalysis, typically using semiconductor catalysts like zinc oxide (ZnO) or titanium dioxide (TiO₂), has also proven effective. For instance, the photocatalytic degradation of 2,4-DCP using an aqueous suspension of ZnO under irradiation led to complete mineralization within 180 minutes under optimized conditions of pH 7 and a catalyst concentration of 1.5 g/L. semanticscholar.org

The effectiveness of these processes depends on various parameters, including the pH of the medium, the concentration of the oxidant (e.g., H₂O₂) and catalyst (e.g., Fe²⁺), and the initial concentration of the pollutant. For example, the degradation of 2,4,6-TCP by zero-valent iron (ZVI) activating peroxides was found to be optimal at an acidic initial pH of 3.2. nih.gov The degradation of 2,4-DCP via ZnO photocatalysis was most efficient at a neutral pH of 7. semanticscholar.org

Table 1: Efficacy of Various AOPs on the Degradation of 2,4-Dichlorophenol (2,4-DCP) This table presents data for 2,4-Dichlorophenol as a proxy due to limited specific data for this compound.

AOP MethodCatalyst/OxidantConditionsDegradation EfficiencyReference
PhotocatalysisZnOpH 7, Catalyst: 1.5 g/L, Initial DCP: 50 mg/LComplete mineralization in 180 min semanticscholar.org
Electro-FentonFe³⁺ (precursor to Fe²⁺), H₂O₂ (electro-generated)pH 3.0, [Fe³⁺] = 1.0 mM2,4-DCP as an intermediate was completely degraded. sci-hub.se
OzonationO₃-Identified as an effective method for phenol degradation. ttu.ee

Environmental Monitoring and Development of Advanced Analytical Methods for Detection and Quantification of this compound

Effective environmental monitoring is crucial for assessing the extent of contamination, understanding the fate and transport of pollutants like this compound, and evaluating the efficacy of remediation strategies. The development of sensitive and selective analytical methods is a prerequisite for accurate detection and quantification of such compounds at trace levels in complex environmental matrices, including water, soil, and biological samples. researchgate.net

Due to their polarity and potential for thermal degradation, the analysis of chlorophenols often requires a derivatization step to improve chromatographic performance and sensitivity, particularly for gas chromatography (GC). researchgate.net However, direct analysis is also possible. Advanced analytical techniques such as GC and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the cornerstones of chlorophenol analysis. researchgate.netnih.gov

Gas chromatography can be employed with various detectors, including the flame ionization detector (FID), electron capture detector (ECD) for halogenated compounds, and MS for definitive identification. epa.gov For instance, EPA Method 8041A describes a GC method for the analysis of various phenols, including 2,4-Dichlorophenol, in solid waste extracts. epa.gov Liquid chromatography, particularly reversed-phase HPLC, is also widely used and can be coupled with UV, electrochemical, or MS detectors. researchgate.net A method for the determination of 2,4-D and its transformation products, including 2,4-DCP, in water utilizes LC/MS/MS for quantification at a limit of quantification (LOQ) of 0.10 µg/L. epa.gov

Sample preparation is a critical step to isolate and pre-concentrate the target analytes from the sample matrix, thereby removing interferences and enhancing detection limits. researchgate.net Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net For example, an analytical method for chlorophenols in human urine involves isolation by sorption onto a macroreticular resin column followed by elution and GC analysis. nih.gov

Table 2: Analytical Methods for the Determination of Related Chlorophenols This table presents data for related chlorophenols as a proxy due to limited specific data for this compound.

AnalyteTechniqueDetectorMatrixLimit of Quantification (LOQ) / Detection (LOD)Reference
2,4-DichlorophenolLC/MS/MSMass SpectrometerDrinking, Ground, Surface WaterLOQ: 0.10 µg/L epa.gov
ChlorophenolsGCMass Spectrometer (Selected-Ion Monitoring)Human UrineLOD: 1.0 pmol/mL nih.gov
2,4-DichlorophenolGCFlame Ionization Detector (FID)Solid Waste ExtractsMethod specified for various phenols. epa.gov
PhenolsGCFlame Ionization Detector (FID)Urine (occupational exposure)LOD: 1 mg/L for dichlorophenols nih.gov

Q & A

Basic: What are the recommended methods for synthesizing 2,4-Dichloro-6-fluorophenol in laboratory settings?

Answer:
Synthesis typically involves halogenation and fluorination of phenol derivatives. A common approach is:

  • Step 1: Start with 4-chloro-2,6-difluorophenol (CAS 164790-68-5) as a precursor ( ).
  • Step 2: Use regioselective dehalogenation or substitution reactions to introduce the second chlorine atom. For example, catalytic hydrogenation with Pd/C under controlled conditions can selectively replace fluorine at the para position.
  • Step 3: Purify via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor reaction progress using TLC or GC-MS ( ).

Key considerations:

  • Avoid over-fluorination by controlling reaction temperature (<60°C).
  • Use anhydrous conditions to prevent hydrolysis of intermediates .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Answer:
Discrepancies often arise from disordered substituents or twinning. Mitigation strategies include:

  • Refinement: Use SHELXL ( ) with restraints for Cl/F occupancy ratios. For example, Huang et al. resolved disorder in (E)-2,4-Dichloro-6-[(2-hydroxyethyliminio)methyl]phenolate by applying SHELXE’s rigid-bond restraint ( ).
  • Validation: Cross-check with Hirshfeld surface analysis to detect weak intermolecular interactions affecting bond lengths.
  • Data collection: Optimize crystal mounting (low-temperature protocols at 100 K) to minimize thermal motion artifacts .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions ().
  • Waste disposal: Neutralize phenolic waste with 10% NaOH before incineration.
  • Exposure control: Monitor airborne concentrations via HPLC analysis of air samples (detection limit: 0.1 ppm) .

Advanced: How do chlorine and fluorine substituents influence the electronic properties and reactivity of the phenolic ring?

Answer:

  • Electronic effects: Fluorine’s strong electron-withdrawing effect (-I) increases acidity (pKa ~7.5 vs. phenol’s ~10). Chlorine’s mesomeric (+M) and inductive (-I) effects create a polarized ring ( ).
  • Reactivity: Substituents direct electrophilic substitution to the meta position. Computational studies (DFT/B3LYP) show enhanced HOMO localization on the ortho-Cl atom, favoring nucleophilic attack ( ).
  • Experimental validation: Use UV-Vis spectroscopy to track charge-transfer complexes with iodine .

Basic: Which analytical techniques are reliable for quantifying this compound in environmental samples?

Answer:

Technique Conditions Detection Limit
GC-MS DB-5 column, 30 m × 0.25 mm; splitless injection at 250°C0.05 ppm ( )
HPLC-UV C18 column, 60:40 acetonitrile/water, 254 nm0.1 ppm ()
LC-MS/MS ESI negative mode, MRM transition m/z 179→1430.01 ppm ()

Sample prep: Solid-phase extraction (C18 cartridges) for aqueous matrices .

Advanced: How can conflicting toxicity data from in vitro and in vivo studies be reconciled?

Answer:

  • Metabolic differences: In vitro systems lack Phase II enzymes (e.g., glucuronosyltransferases), leading to higher apparent toxicity. Use hepatocyte co-cultures to mimic in vivo metabolism ().
  • Dose extrapolation: Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for species-specific absorption rates.
  • Endpoint alignment: Compare oxidative stress markers (e.g., glutathione depletion) across studies .

Basic: What are key considerations for studying the photostability of this compound?

Answer:

  • Light source: Use UV-B lamps (290–320 nm) to simulate environmental conditions.
  • Degradation monitoring: Track photoproducts via NMR (19F NMR detects defluorination) and LC-MS.
  • Control variables: Maintain constant temperature (25°C) and oxygen levels ( ).

Advanced: What computational methods predict interactions of this compound with biomolecules?

Answer:

  • Molecular docking: Use AutoDock Vina with protein targets (e.g., cytochrome P450 2E1; PDB ID 3E6I) to predict binding modes.
  • QSAR models: Train on chlorophenol toxicity datasets (e.g., EPA’s ToxCast) to correlate substituent patterns with IC50 values.
  • Validation: Compare with experimental SPR (surface plasmon resonance) binding assays .

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Feasible Synthetic Routes

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2,4-Dichloro-6-fluorophenol
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-fluorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.